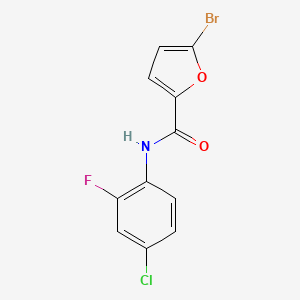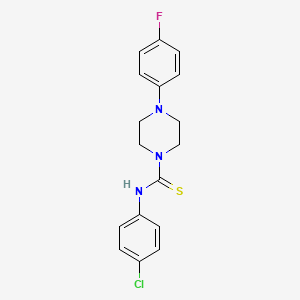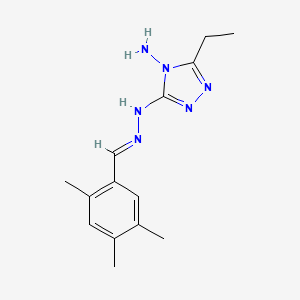
7-chloro-N-cycloheptyl-4-methyl-2-quinolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-N-cycloheptyl-4-methyl-2-quinolinamine, also known as VUF 6002, is a compound that belongs to the class of quinolines. It has been extensively studied for its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
7-chloro-N-cycloheptyl-4-methyl-2-quinolinamine 6002 has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, antipsychotic, and neuroprotective effects. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.
Mécanisme D'action
The exact mechanism of action of 7-chloro-N-cycloheptyl-4-methyl-2-quinolinamine 6002 is not fully understood. However, it has been shown to act as a selective antagonist of the dopamine D3 receptor. It also acts as a partial agonist of the serotonin 5-HT1A receptor. These actions are thought to contribute to its therapeutic effects.
Biochemical and Physiological Effects:
7-chloro-N-cycloheptyl-4-methyl-2-quinolinamine 6002 has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have neuroprotective effects by reducing oxidative stress and apoptosis in neurons. Additionally, 7-chloro-N-cycloheptyl-4-methyl-2-quinolinamine 6002 has been shown to improve cognitive function and reduce anxiety-like behaviors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 7-chloro-N-cycloheptyl-4-methyl-2-quinolinamine 6002 is its selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of this receptor in various diseases. However, one limitation of 7-chloro-N-cycloheptyl-4-methyl-2-quinolinamine 6002 is its relatively low potency compared to other dopamine D3 receptor antagonists. This can make it difficult to achieve the desired effects in some experiments.
Orientations Futures
There are several future directions for research on 7-chloro-N-cycloheptyl-4-methyl-2-quinolinamine 6002. One area of interest is its potential use in the treatment of drug addiction. It has been shown to reduce drug-seeking behavior in animal models, suggesting that it may have therapeutic potential in this area. Additionally, further studies are needed to fully understand the mechanisms underlying its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Finally, the development of more potent analogs of 7-chloro-N-cycloheptyl-4-methyl-2-quinolinamine 6002 may improve its usefulness as a research tool.
Conclusion:
In conclusion, 7-chloro-N-cycloheptyl-4-methyl-2-quinolinamine 6002 is a compound that has been extensively studied for its potential therapeutic applications in various diseases. Its selectivity for the dopamine D3 receptor and its range of biochemical and physiological effects make it a useful tool for studying the role of this receptor in various diseases. While there are some limitations to its use in lab experiments, there are several future directions for research on 7-chloro-N-cycloheptyl-4-methyl-2-quinolinamine 6002 that may lead to new therapeutic applications.
Méthodes De Synthèse
The synthesis of 7-chloro-N-cycloheptyl-4-methyl-2-quinolinamine 6002 involves the reaction of 7-chloro-4-methylquinoline with cycloheptylamine in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or toluene. The resulting product is then purified by recrystallization or column chromatography.
Propriétés
IUPAC Name |
7-chloro-N-cycloheptyl-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2/c1-12-10-17(19-14-6-4-2-3-5-7-14)20-16-11-13(18)8-9-15(12)16/h8-11,14H,2-7H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCNJJDKEMRJJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)NC3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-cycloheptyl-4-methyl-2-quinolinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3,4-dimethylphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5785898.png)
![2-{[(3-chloro-4-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B5785901.png)


![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5785915.png)


![6-(2-furyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B5785946.png)

![N-(3,4-dichlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5785962.png)



